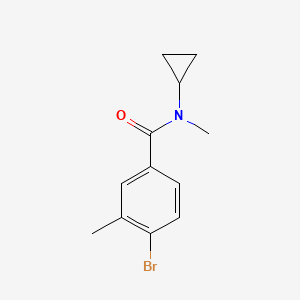
4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide
Übersicht
Beschreibung
4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide, also known as 4-BCDMB, is a synthetic organic compound with a variety of applications in scientific research. It has been used in a number of studies related to drug design, drug delivery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of drugs, as well as to investigate the pharmacokinetics and pharmacodynamics of drug compounds. It has also been used to study the binding of drug molecules to their target receptors. Additionally, 4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide has been used in the synthesis of other compounds, such as 4-bromo-N-cyclopropyl-N,3-dimethylbenzamide-glutaric acid, which has been used in studies related to drug delivery.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide is not well understood. However, it is believed to interact with the target receptors in a similar manner to other compounds. It is thought to bind to the receptors, which leads to a change in the conformation of the receptor and the activation of a signaling cascade. This signaling cascade results in the activation of various cellular processes, such as the release of neurotransmitters and hormones, as well as the regulation of gene expression.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide are not well understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Furthermore, 4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide has been shown to have a modulatory effect on the expression of genes involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide in laboratory experiments include its low cost, its availability, and its ease of synthesis. Additionally, 4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
The potential future directions for the use of 4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide in scientific research include further exploration of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted to investigate the mechanism of action of 4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide and its interactions with target receptors. Additionally, further studies could be conducted to investigate the potential of 4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide as a drug delivery system, as well as its potential use in the synthesis of other compounds. Finally, further research could be conducted to investigate the potential of 4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide as a tool for drug design.
Eigenschaften
IUPAC Name |
4-bromo-N-cyclopropyl-N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-7-9(3-6-11(8)13)12(15)14(2)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAMSSUXIXBGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




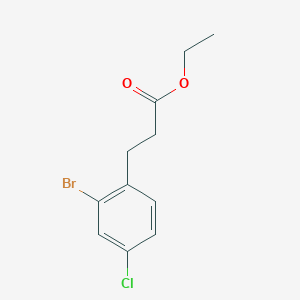
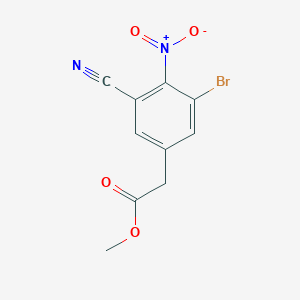
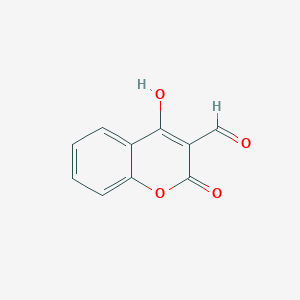
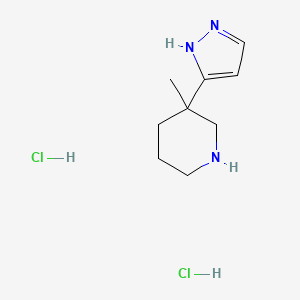
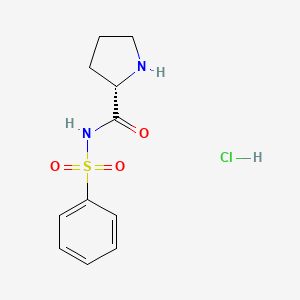
![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)
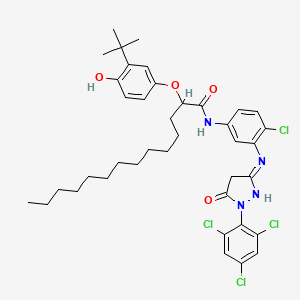
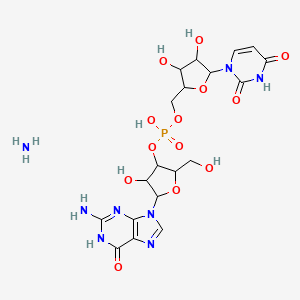
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)
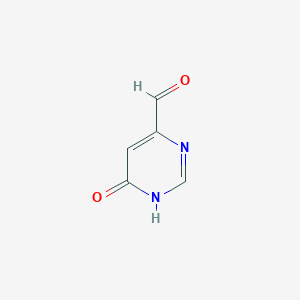
![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)
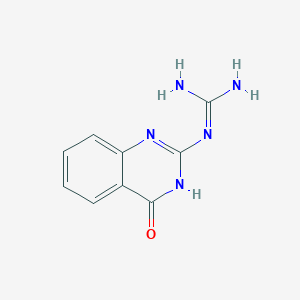
![5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1449610.png)